molecular formula C18H12ClN5O2 B2463180 6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione CAS No. 866019-01-4

6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione

Cat. No.: B2463180
CAS No.: 866019-01-4
M. Wt: 365.78
InChI Key: OFKKUSSIRPKFIR-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione is a chemical compound based on the pyrimido[5,4-d]pyrimidine scaffold, a structure of significant interest in medicinal and organic chemistry . The pyrimidine core is a privileged pharmacophore in therapeutics and is a fundamental component of nucleic acids and many vitamins . Researchers are exploring novel synthetic methods, including microwave-assisted techniques, to efficiently create complex poly-fused pyrimidine structures like this one, as these methods can offer enhanced yields and reduced reaction times . Pyrimidine and its fused derivatives are extensively studied due to their wide range of potential biological activities, which can include antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects . This specific compound is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-amino-6-(2-chlorophenyl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5O2/c19-12-9-5-4-8-11(12)16-21-13-14(17(25)23-16)22-18(26)24(15(13)20)10-6-2-1-3-7-10/h1-9H,20H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBWFWBNTWPRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=CC=CC=C4Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those associated with its targets. For instance, inhibition of tyrosine kinase can affect signal transduction pathways involved in cell growth and differentiation. Similarly, inhibition of dihydrofolate reductase can affect the synthesis of nucleotides, thereby affecting DNA replication.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the pathways it affects. For instance, if the compound inhibits tyrosine kinase, it could potentially slow down cell growth and differentiation. If it inhibits dihydrofolate reductase, it could potentially affect DNA replication.

Biological Activity

The compound 6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione is a novel pyrimidine derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and specific case studies that highlight its efficacy against various biological targets.

Synthesis

The synthesis of this compound involves a multi-step process typically starting from readily available precursors. The general synthetic route includes the condensation of 2-chlorobenzaldehyde with appropriate imino compounds under controlled conditions. The resulting intermediate undergoes cyclization to form the tetrahydropyrimido structure.

Biological Activity Overview

Recent studies have indicated that compounds similar to 6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione exhibit a range of biological activities:

  • Anticancer Activity : The compound has shown promise as an anticancer agent. In vitro assays demonstrated significant inhibition of cancer cell proliferation and induction of apoptosis in several cancer cell lines.
  • Antimicrobial Properties : Preliminary tests indicate potential antimicrobial activity against various bacterial strains and fungi.

Anticancer Efficacy

A study reported the effects of similar pyrimidine derivatives on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results showed that these compounds could inhibit cell growth with IC50 values ranging from 0.3 to 24 µM. Specifically, one derivative demonstrated a strong capacity to induce apoptosis and inhibit cell migration in MCF-7 cells .

CompoundCell LineIC50 (µM)Mechanism of Action
6-(2-Chlorophenyl)-4-imino-3-phenyl...MCF-70.5Induces apoptosis
Similar DerivativeHCT1161.2Inhibits proliferation

Antimicrobial Activity

In another study focusing on the antimicrobial properties of related compounds, it was found that certain derivatives exhibited significant antifungal activity against Botrytis cinerea and Phomopsis sp. with EC50 values lower than those of standard antifungal agents like pyrimethanil. The results suggested that modifications in the chemical structure could enhance antifungal efficacy .

CompoundTarget OrganismEC50 (µg/ml)Inhibition Rate (%)
6hPhomopsis sp.25.989.6
PyrimethanilPhomopsis sp.32.182.8

The biological activity of 6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione is believed to involve multiple mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : The ability to trigger apoptotic pathways has been a significant focus in anticancer research.
  • Antifungal Mechanisms : The structural similarities to known antifungal agents suggest potential interactions with fungal cell membranes or metabolic pathways.

Scientific Research Applications

Biological Activities

Research has indicated that 6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione exhibits several biological activities:

  • Antitumor Activity : Some studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism could involve the targeting of specific cellular pathways associated with tumor growth.
  • Antimicrobial Properties : Preliminary investigations have shown effectiveness against various bacterial strains. The compound's structure may contribute to its ability to disrupt microbial cell function.
  • Enzyme Inhibition : There is potential for this compound to act as an inhibitor for certain enzymes involved in metabolic pathways. This could lead to applications in managing diseases related to enzyme dysfunction.

Case Studies

Several case studies have highlighted the efficacy of 6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione in different therapeutic contexts:

  • Cancer Research : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For example, a study published in Pharmaceuticals highlighted that modifications to the core structure enhanced its cytotoxicity against specific cancer lines .
  • Antimicrobial Testing : A recent investigation assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a promising inhibitory effect on bacterial growth, suggesting its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to 3-(4-chlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-4-imino-1H,2H,3H,4H,7H,8H-[1,3]diazino[5,4-d]pyrimidine-2,8-dione (CAS: 379707-96-7, molecular formula: C₁₉H₁₄ClN₅O₄, molar mass: 411.8 g/mol) . Key differences include:

Property Target Compound Similar Compound
Core Structure Pyrimido[5,4-d]pyrimidine-2,8-dione [1,3]Diazino[5,4-d]pyrimidine-2,8-dione
Position 3 Substituent Phenyl 4-Chlorophenyl
Position 6 Substituent 2-Chlorophenyl 2-Hydroxy-3-methoxyphenyl
Key Functional Groups Imino (NH), Chloro (Cl) Imino (NH), Hydroxyl (-OH), Methoxy (-OCH₃)
Molar Mass Not explicitly reported (estimated ~390–400 g/mol) 411.8 g/mol
Implications of Substituents:

Electron Effects: The 2-chlorophenyl group in the target compound is electron-withdrawing, reducing electron density at position 5. The phenyl group at position 3 (target) vs. 4-chlorophenyl (similar compound) alters steric bulk and electronic distribution.

Solubility and Lipophilicity :

  • The hydroxyl and methoxy groups in the similar compound increase polarity, likely improving aqueous solubility. The target compound’s 2-chlorophenyl group enhances lipophilicity, favoring membrane permeability but reducing solubility in polar solvents.

Hydrogen Bonding Capacity: The similar compound’s -OH and -OCH₃ groups enable stronger hydrogen-bonding interactions, which may improve binding affinity to polar biological targets (e.g., enzymes or receptors). The target compound relies on the imino group and chloro substituent for interactions, which are less polar but may confer selectivity.

Physicochemical Property Estimation

Property Target Compound Similar Compound
logP (Octanol-Water) ~3.5 (estimated) ~2.8 (estimated)
Hydrogen Bond Donors 1 (imino NH) 2 (imino NH and -OH)
Hydrogen Bond Acceptors 4 6

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(2-chlorophenyl)-4-imino-3-phenyl-tetrahydropyrimido[5,4-d]pyrimidine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Microwave-assisted synthesis is a validated approach for pyrimidine derivatives. For example, 4-imino-3-phenyl chromeno-pyrimidine derivatives were synthesized under microwave irradiation (100–150°C, 10–20 min) using ethanol or DMF as solvents, achieving yields >75% . Optimize by adjusting solvent polarity (e.g., DMF for faster kinetics) and reaction time to mitigate byproducts. Monitor via TLC/HPLC for intermediate stability.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use multi-spectral analysis:

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., R-factor <0.055 for similar pyrimidines) .
  • NMR/IR : Key peaks include NH imino (~3200 cm⁻¹ in IR) and aromatic proton splitting patterns in ¹H NMR (δ 7.2–8.1 ppm for chlorophenyl groups) .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ matching theoretical mass (e.g., ±0.5 ppm accuracy via HRMS).

Q. What are the critical stability considerations during storage and handling?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the imino group .
  • Decomposition risks : Hydrolysis of the imino moiety in aqueous media (pH <5 or >9); confirm stability via accelerated aging studies (40°C/75% RH for 4 weeks) .
  • Safety : Use PPE (gloves, goggles) and fume hoods; follow GHS guidelines (H313/H333 for skin/eye irritation) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases from PDB). Prioritize binding pockets with hydrophobic residues (e.g., Phe, Tyr) for chlorophenyl/aryl interactions .
  • MD simulations : Assess stability of ligand-protein complexes (50 ns trajectories, RMSD <2.0 Å) . Validate with in vitro assays (IC₅₀, SPR).

Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrimidines?

  • Methodological Answer :

  • Meta-analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., cell line variability, ATP concentration in kinase assays) .
  • SAR studies : Systematically modify substituents (e.g., replace 2-chlorophenyl with 2-fluorophenyl) to isolate electronic vs. steric effects .
  • Dose-response validation : Replicate studies under standardized protocols (e.g., NIH/WHO guidelines) .

Q. How can regioselectivity challenges in functionalizing the tetrahydropyrimidine core be addressed?

  • Methodological Answer :

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on the imino nitrogen) to steer electrophilic substitution .
  • Catalytic systems : Use Pd(OAc)₂/XPhos for C–H activation at the 3-phenyl position (yield >80%, TOF ≈15 h⁻¹) . Confirm regiochemistry via NOESY (proximity of substituents).

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